Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Overview
Description
Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid is a complex organic compound that features a piperazine ring, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine and piperazine intermediates, followed by their coupling with the furan derivative.
Preparation of Piperidine Intermediate: The piperidine intermediate can be synthesized by reacting 5-methylfuran-2-carboxylic acid with an appropriate amine under acidic conditions to form the corresponding amide. This amide is then reduced to yield the piperidine intermediate.
Preparation of Piperazine Intermediate: The piperazine intermediate can be synthesized by reacting ethyl piperazine-1-carboxylate with an appropriate acyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the piperidine and piperazine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine and piperidine derivatives.
Scientific Research Applications
Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Pharmacology: Studies focus on its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(5-methylfuran-2-yl)methyl]amino}piperidine-1-carboxylate: This compound shares a similar core structure but differs in the functional groups attached to the piperidine and piperazine rings.
Ethyl 5-methylfuran-2-carboxylate: This compound contains the furan ring but lacks the piperidine and piperazine moieties.
Uniqueness
Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4.C2H2O4/c1-3-25-19(24)22-12-10-21(11-13-22)18(23)16-6-8-20(9-7-16)14-17-5-4-15(2)26-17;3-1(4)2(5)6/h4-5,16H,3,6-14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJPNCWKYNWDGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(O3)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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